![molecular formula C17H22N6O6S B2861106 2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide CAS No. 2034517-23-0](/img/structure/B2861106.png)
2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, morpholino, and triazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide typically involves multiple steps. One common method involves the reaction of 2-methoxy-5-aminobenzamide with 4-methoxy-6-morpholino-1,3,5-triazine in the presence of a suitable base such as sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields, employing a multimode reactor to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The methoxy and morpholino groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and dioxane/water solvent mixtures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its antimicrobial properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, attacking electrophilic sites on target molecules. This interaction can inhibit enzyme activity or disrupt protein functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 2-methoxypyridine-5-boronic acid pinacol ester
- Acetamidine, N-hydroxy-2-(4-methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-
Uniqueness
2-methoxy-5-({[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and morpholino groups, along with the triazinyl moiety, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-methoxy-5-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O6S/c1-27-13-4-3-11(9-12(13)15(18)24)30(25,26)19-10-14-20-16(22-17(21-14)28-2)23-5-7-29-8-6-23/h3-4,9,19H,5-8,10H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIZGVUUFGFCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
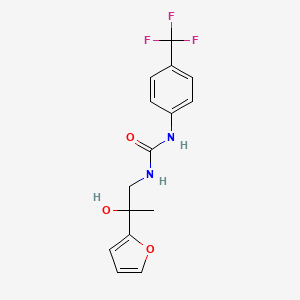
![6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2861024.png)
![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)
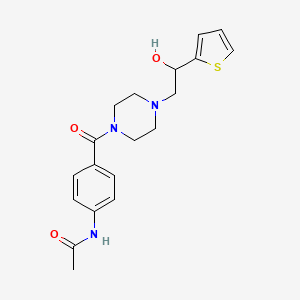
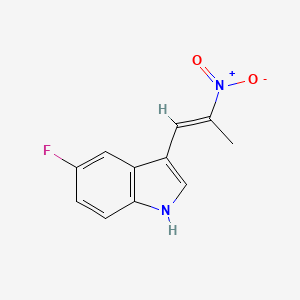
![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)
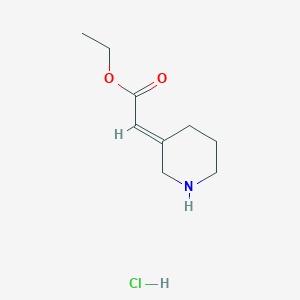
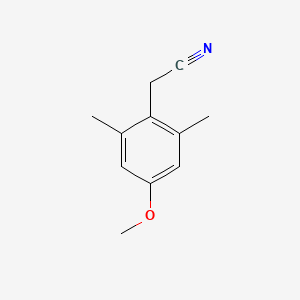
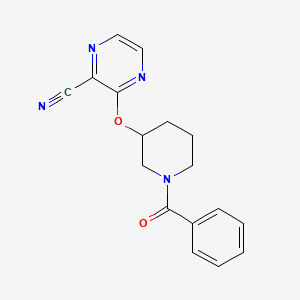
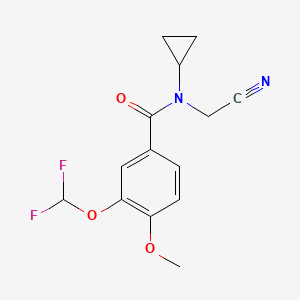
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2861038.png)
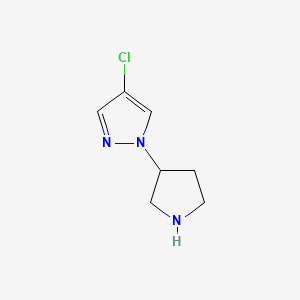
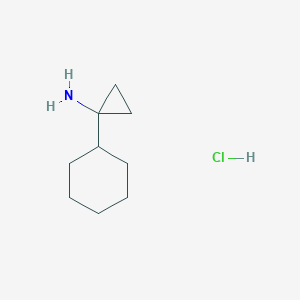
![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)
